molecular formula C23H16N2O3 B302071 N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302071
M. Wt: 368.4 g/mol
InChI Key: ZAMIXXUISPEOTM-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research. It is a synthetic organic compound that belongs to the class of hydrazides. This compound has shown potential in various scientific applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes or proteins involved in various biological processes. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to exert various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to possess antimicrobial properties against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is its synthetic accessibility. It can be easily synthesized in the laboratory using simple and cost-effective methods. However, its low solubility in water and other common solvents may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One potential area of research is the synthesis of novel hydrazide derivatives with improved properties and pharmacological activities. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more potent and selective inhibitors of specific enzymes or proteins. Additionally, the evaluation of its toxicity and safety profile in animal models is necessary to assess its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-naphthoic acid hydrazide with 2-propyn-1-ol in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent to yield the desired product. The purity and yield of the product can be improved by recrystallization.

Scientific Research Applications

N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential in various scientific applications. It has shown promising results in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of novel hydrazide derivatives with potential therapeutic applications. It has also been studied for its anti-inflammatory, anti-cancer, and antimicrobial activities.

properties

Product Name

N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C23H16N2O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(Z)-(3-prop-2-ynoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C23H16N2O3/c1-2-12-27-18-8-5-6-16(13-18)15-24-25-23(26)22-14-20-19-9-4-3-7-17(19)10-11-21(20)28-22/h1,3-11,13-15H,12H2,(H,25,26)/b24-15-

InChI Key

ZAMIXXUISPEOTM-IWIPYMOSSA-N

Isomeric SMILES

C#CCOC1=CC=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

SMILES

C#CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

C#CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

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